Ibu-deoxycytidine

Overview

Description

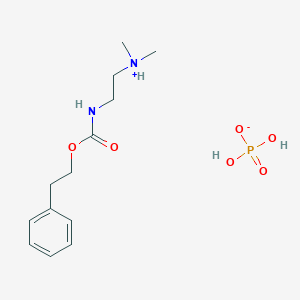

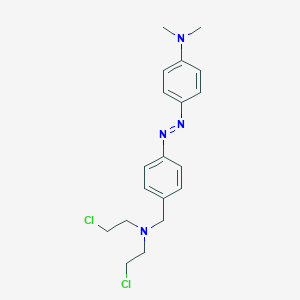

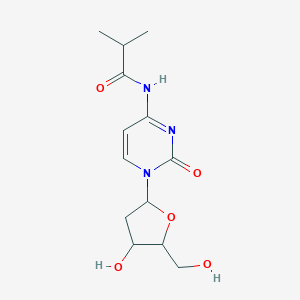

Ibu-deoxycytidine, also known as N4-Isobutyryldeoxycytidine, is a compound with a molecular weight of 297.31 . It is a derivative of deoxycytidine, which is a deoxyribonucleoside and a component of deoxyribonucleic acid (DNA) . Deoxycytidine is similar to the ribonucleoside cytidine, but with one hydroxyl group removed from the C2’ position .

Synthesis Analysis

Deoxycytidine can be produced by recombineering with biosynthetic genes and regulatory genes, which appeared to enhance the supply of precursors for synthesis of carbamoyl phosphate . The production of deoxycytidine was achieved by deleting certain degradation enzymes in the salvage pathway and enzymes involved in the branching pathway . Additionally, certain genes were knocked out to prevent feedback inhibition .Molecular Structure Analysis

The molecular structure of deoxycytidine is influenced by its chemistry. The cation radicals of DNA constituents generated by ionizing radiation initiate the alteration of the bases . These cation radical species are known for their role in producing nucleic acid strand break .Chemical Reactions Analysis

Deoxycytidine analogues are commonly inactivated by cytidine deaminase (CDD), or by deoxycytidine monophosphate deaminase (dCMP deaminase) . Additional metabolic pathways, such as phosphorylation, can substantially contribute to their (in)activation .Physical And Chemical Properties Analysis

The physical properties of deoxycytidine are influenced by its chemistry . Physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials .Scientific Research Applications

Synthesis of Nucleotide Analogues

Ibu-deoxycytidine can be used in the synthesis of nucleotide analogues. Human deoxycytidine kinase (Hs dCK) is a valuable biocatalyst for this process . The enzyme accepts a wide range of natural and modified nucleosides, except for thymidine and uridine derivatives . This process is relevant in industrial applications .

Pharmaceutical Applications

Nucleotide analogues synthesized using Ibu-deoxycytidine have pharmaceutical applications. For example, Fludarabine-5´-monophosphate, a nucleotide analogue, is effective in treating hematological malignancies .

Enzymatic Synthesis Routes

Ibu-deoxycytidine can be used in enzymatic synthesis routes. These routes are being developed due to the drawbacks of chemical synthesis routes traditionally used to produce ribonucleoside-5’-monophosphates .

Molecular Imaging

Ibu-deoxycytidine can be used in molecular imaging of deoxycytidine kinase activity. This has great translational potential for clinical assessment of tumor resistance and prediction of treatment efficacy .

Influence on Phytoplankton Physiology

Non-steroidal anti-inflammatory drugs like ibuprofen (IBU) are extensively used, causing substantial amounts to end up in aquatic ecosystems. Ibu-deoxycytidine could potentially influence the physiology of phytoplankton .

Investigation of Toxicological and Physiological Effects

Ibu-deoxycytidine can be used to investigate the toxicological and physiological effects of IBU on cyanobacteria and chlorophyte . This could significantly alter the population dynamics of these and other phytoplankton species .

Mechanism of Action

Target of Action

Ibu-deoxycytidine, also known as Decitabine, is a nucleic acid synthesis inhibitor . Its primary target is DNA methyltransferase , an enzyme that adds a methyl group to the DNA molecule . This methylation can change the activity of a DNA segment without changing the sequence. When located in a gene promoter, DNA methylation typically acts to repress gene transcription .

Mode of Action

Decitabine incorporates into DNA strands upon replication . When DNA methyltransferases (DNMTs) such as DNMT1, are engaged to bind the DNA and to replicate the methylation to the daughter strand, DNMTs are bound to decitabine irreversibly and cannot disengage . Therefore, the action of decitabine is division-dependent, meaning the cells have to divide in order for the pharmaceutical to act .

Biochemical Pathways

Decitabine is a hypomethylating agent . It hypomethylates DNA by inhibiting DNA methyltransferase . It functions in a similar manner to azacitidine, although decitabine can only be incorporated into DNA strands while azacitidine can be incorporated into both DNA and RNA chains . The key prerequisite of the therapeutic action of these analogues is their incorporation into DNA .

Pharmacokinetics

The plasma half-life of Decitabine in humans is approximately 20 minutes due to the high levels in the liver of cytidine deaminase, the enzyme that inactivates this analogue . This provides a rationale to use an inhibitor of cytidine deaminase in combination with Decitabine .

Result of Action

Decitabine is used to treat myelodysplastic syndromes (MDS) including previously treated and untreated, de novo and secondary MDS of all French-American-British subtypes . It also has EU approval for acute myeloid leukemia (AML) . Decitabine can reactivate tumor suppressor genes silenced by aberrant DNA methylation, a frequent event in all types of cancer .

Action Environment

The action of Decitabine is influenced by several environmental factors. For instance, the presence of cytidine deaminase in the liver can inactivate Decitabine, reducing its efficacy . Additionally, the rate of cell division can impact the effectiveness of Decitabine, as the cells must divide for the drug to act . Therefore, cancer cells which divide much more rapidly than most other cells in the body will be more severely affected by Decitabine just because they replicate more .

Future Directions

properties

IUPAC Name |

N-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O5/c1-7(2)12(19)14-10-3-4-16(13(20)15-10)11-5-8(18)9(6-17)21-11/h3-4,7-9,11,17-18H,5-6H2,1-2H3,(H,14,15,19,20)/t8-,9+,11+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDTIVAGPIHEWDX-IQJOONFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=NC(=O)N(C=C1)C2CC(C(O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)NC1=NC(=O)N(C=C1)[C@H]2C[C@@H]([C@H](O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ibu-deoxycytidine | |

CAS RN |

110522-75-3 | |

| Record name | 2′-Deoxy-N-(2-methyl-1-oxopropyl)cytidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110522-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[Carboxymethyl-(2-hydroxy-5-methyl-benzyl)amino]acetic acid](/img/structure/B21060.png)

![6,7,8,9-Tetrahydro-5H-dibenzo[c,g]carbazole](/img/structure/B21068.png)